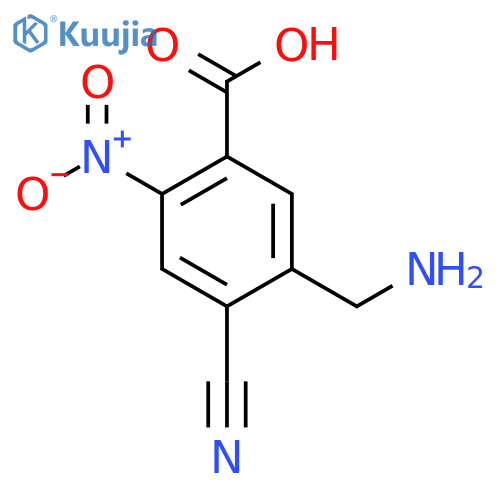

Cas no 1805587-01-2 (5-Aminomethyl-4-cyano-2-nitrobenzoic acid)

1805587-01-2 structure

商品名:5-Aminomethyl-4-cyano-2-nitrobenzoic acid

CAS番号:1805587-01-2

MF:C9H7N3O4

メガワット:221.169581651688

CID:4946796

5-Aminomethyl-4-cyano-2-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 5-Aminomethyl-4-cyano-2-nitrobenzoic acid

-

- インチ: 1S/C9H7N3O4/c10-3-5-1-7(9(13)14)8(12(15)16)2-6(5)4-11/h1-2H,3,10H2,(H,13,14)

- InChIKey: GUJKIVHKWGLRGW-UHFFFAOYSA-N

- ほほえんだ: OC(C1=C(C=C(C#N)C(CN)=C1)[N+](=O)[O-])=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 342

- トポロジー分子極性表面積: 133

- 疎水性パラメータ計算基準値(XlogP): -2.4

5-Aminomethyl-4-cyano-2-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015018951-250mg |

5-Aminomethyl-4-cyano-2-nitrobenzoic acid |

1805587-01-2 | 97% | 250mg |

475.20 USD | 2021-06-18 | |

| Alichem | A015018951-1g |

5-Aminomethyl-4-cyano-2-nitrobenzoic acid |

1805587-01-2 | 97% | 1g |

1,579.40 USD | 2021-06-18 | |

| Alichem | A015018951-500mg |

5-Aminomethyl-4-cyano-2-nitrobenzoic acid |

1805587-01-2 | 97% | 500mg |

798.70 USD | 2021-06-18 |

5-Aminomethyl-4-cyano-2-nitrobenzoic acid 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

1805587-01-2 (5-Aminomethyl-4-cyano-2-nitrobenzoic acid) 関連製品

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量